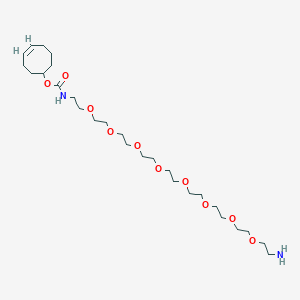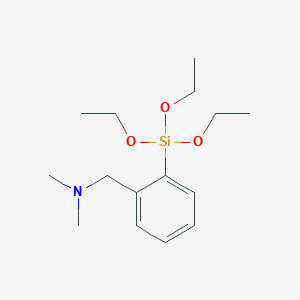
Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TCO-PEG8-amine: is a heterobifunctional crosslinker that combines a trans-cyclooctene (TCO) moiety with an amine group (NH2). This compound is highly soluble in aqueous solutions and is primarily used in bioorthogonal chemistry due to its exceptional selectivity and reactivity . The TCO moiety enables click chemistry with tetrazine molecules, making it a valuable tool in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: TCO-PEG8-amine is synthesized through a series of chemical reactions that involve the functionalization of polyethylene glycol (PEG) with TCO and amine groups.
Industrial Production Methods: In industrial settings, the production of TCO-PEG8-amine involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its use in research and development .
Analyse Des Réactions Chimiques
Types of Reactions: TCO-PEG8-amine undergoes various chemical reactions, including:
Click Chemistry: The TCO moiety reacts with tetrazine in an inverse-electron demand Diels-Alder cycloaddition, forming a stable adduct.
Amide Bond Formation: The amine group reacts with carboxylic acids or activated esters (e.g., NHS esters) to form stable amide bonds.
Common Reagents and Conditions:
Click Chemistry: Tetrazine derivatives are commonly used as reagents.
Amide Bond Formation: Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used to activate carboxylic acids for reaction with the amine group.
Major Products:
Click Chemistry: The major product is a stable TCO-tetrazine adduct.
Amide Bond Formation: The major product is a stable amide bond between the amine group of TCO-PEG8-amine and the carboxylic acid.
Applications De Recherche Scientifique
TCO-PEG8-amine has a wide range of applications in scientific research, including:
Chemistry:
Molecular Probes: Used to create TCO-conjugated probes for molecular imaging and diagnostics.
Drug Delivery: Serves as a linker in the synthesis of drug delivery systems, enhancing the solubility and stability of therapeutic agents.
Biology:
Protein Labeling: Utilized in bioorthogonal labeling of proteins and other biomolecules for tracking and imaging studies.
Cellular Studies: Facilitates the study of cellular processes by enabling the selective labeling of cellular components.
Medicine:
Therapeutics: Used in the development of targeted therapeutics, including antibody-drug conjugates and other bioconjugates.
Diagnostics: Plays a role in the development of diagnostic agents for various diseases.
Industry:
Mécanisme D'action
The mechanism of action of TCO-PEG8-amine involves its ability to undergo bioorthogonal reactions without interfering with natural biochemical processes. The TCO moiety reacts with tetrazine through an inverse-electron demand Diels-Alder reaction, forming a stable adduct. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for in vivo applications . The amine group allows for further functionalization through standard amide bond formation reactions .
Comparaison Avec Des Composés Similaires
DBCO-PEG8-amine: Features a dibenzocyclooctyne (DBCO) moiety instead of TCO, used for similar bioorthogonal reactions.
Methyltetrazine-PEG8-amine: Contains a methyltetrazine moiety, used for click chemistry with TCO.
Uniqueness: TCO-PEG8-amine is unique due to its combination of TCO and amine functionalities, which provide exceptional selectivity and reactivity in bioorthogonal chemistry. The TCO moiety enables rapid and selective reactions with tetrazine, while the amine group allows for versatile functionalization, making it a valuable tool in various scientific applications .
Propriétés
Formule moléculaire |
C27H52N2O10 |
|---|---|
Poids moléculaire |
564.7 g/mol |
Nom IUPAC |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H52N2O10/c28-8-10-31-12-14-33-16-18-35-20-22-37-24-25-38-23-21-36-19-17-34-15-13-32-11-9-29-27(30)39-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25,28H2,(H,29,30)/b2-1- |
Clé InChI |
MXEGVNVGOKEYSH-UPHRSURJSA-N |
SMILES isomérique |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol](/img/structure/B11834755.png)

![N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11834770.png)
![6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B11834772.png)
![9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B11834779.png)



![Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate](/img/structure/B11834806.png)

![(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol](/img/structure/B11834826.png)
![2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)-](/img/structure/B11834828.png)

